molecular formula C13H19N B143951 3-[(4-Methylphenyl)methyl]piperidine CAS No. 136421-81-3

3-[(4-Methylphenyl)methyl]piperidine

Cat. No. B143951
M. Wt: 189.3 g/mol
InChI Key: DUOKGZWRUWUHQT-UHFFFAOYSA-N
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Description

The compound 3-[(4-Methylphenyl)methyl]piperidine is a derivative of piperidine, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives can involve various strategies, including Michael addition reactions, as seen in the synthesis of a novel quinolinone derivative . Another approach is the cyclization of amino acid derivatives, which can lead to the formation of substituted piperidines, as demonstrated in the preparation of 2,3,4-trisubstituted piperidines . Additionally, electrophilic fluorination has been used to synthesize piperidine derivatives with potential applications in imaging dopamine receptors .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray crystallography, which has determined the absolute configuration of certain piperidine carboxylic acids . The conformation of the piperidine ring can significantly influence the properties of the compound, with chair conformations being common .

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions. For instance, the condensation of N-substituted-4-piperidones with benzyl nitriles leads to the formation of N-substituted-4-(cyanophenylmethylene)piperidines . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the piperidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized by spectroscopic methods such as IR, NMR, and UV-Vis spectroscopy. For example, the IR and NMR studies have been used for configurational and conformational analysis of diastereoisomeric piperidinols . The fluorescence properties of certain piperidine complexes have also been investigated, with some showing the ability to emit violet/violet-blue light . Additionally, the thermal degradation behavior of these complexes can be studied using techniques like TG-DTA .

Scientific Research Applications

Arylcycloalkylamines in Antipsychotic Agents

  • Arylcycloalkylamines, including compounds like "3-[(4-Methylphenyl)methyl]piperidine," are explored for their binding affinity and selectivity at D2-like receptors, which are critical in the development of antipsychotic drugs. Studies have shown that modifications to the arylalkyl substituents can significantly enhance the potency and selectivity of these agents towards D2-like receptors, indicating their potential in the treatment of psychiatric disorders (Sikazwe et al., 2009).

Piperazine Derivatives in Therapeutic Uses

  • Piperazine, a core structure related to "3-[(4-Methylphenyl)methyl]piperidine," is extensively utilized in drug development due to its significant presence in a variety of therapeutic agents. These include antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. The flexibility of the piperazine ring in drug design highlights its importance in creating novel therapeutic agents with enhanced pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Spiropiperidines in Drug Discovery

  • The synthesis and application of spiropiperidines, which are closely related to "3-[(4-Methylphenyl)methyl]piperidine," have gained attention in drug discovery due to their unique three-dimensional chemical space. These compounds are studied for their potential in various therapeutic areas, highlighting the diversity of applications that piperidine derivatives can offer in medicinal chemistry (Griggs et al., 2018).

Chemokine Receptor Antagonists

  • Small molecule antagonists based on piperidine and piperazine derivatives are investigated for their role in treating allergic diseases by inhibiting the chemokine receptor CCR3. This research underlines the therapeutic potential of piperidine derivatives in addressing conditions such as asthma, atopic dermatitis, and allergic rhinitis, further demonstrating the wide-ranging applications of these compounds in medical research (Willems & IJzerman, 2009).

Safety And Hazards

While specific safety and hazard information for “3-[(4-Methylphenyl)methyl]piperidine” is not available, it’s important to handle similar compounds with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-[(4-Methylphenyl)methyl]piperidine” and similar compounds may have potential applications in drug discovery and development.

properties

IUPAC Name

3-[(4-methylphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-4-6-12(7-5-11)9-13-3-2-8-14-10-13/h4-7,13-14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUOKGZWRUWUHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408615
Record name 3-(4-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-benzyl)-piperidine

CAS RN

136421-81-3
Record name 3-(4-Methyl-benzyl)-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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